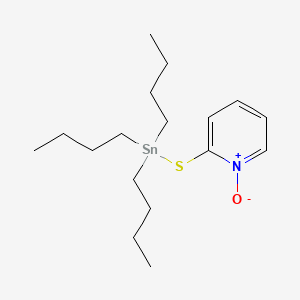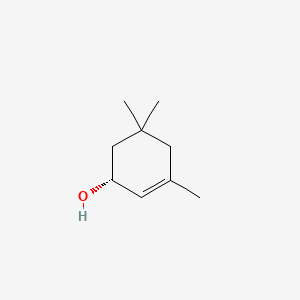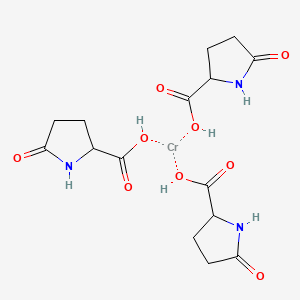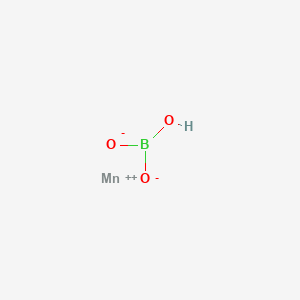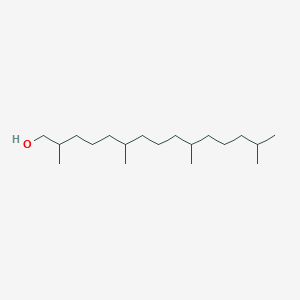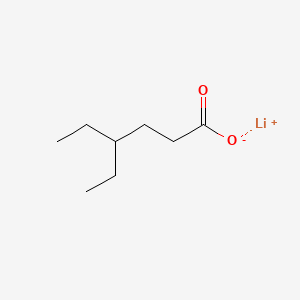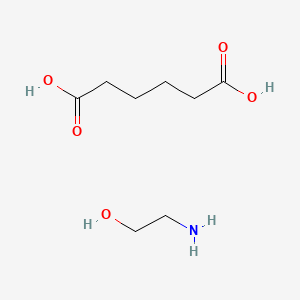
Einecs 249-499-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . 1,3,5-Triazine-2,4,6-triamine is a triazine derivative, which is a class of nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through various methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the process. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 10 to 20 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as metal oxides or zeolites can enhance the efficiency of the reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of halogenated triazine compounds.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Another triazine derivative used in the production of disinfectants and herbicides.
Melamine: Used in the production of plastics and laminates, known for its high nitrogen content and flame-retardant properties.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields, from chemistry to medicine.
特性
CAS番号 |
29194-47-6 |
|---|---|
分子式 |
C8H17NO5 |
分子量 |
207.22 g/mol |
IUPAC名 |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
InChIキー |
NZYPTWFKRQMGMS-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N |
関連するCAS |
24625-16-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


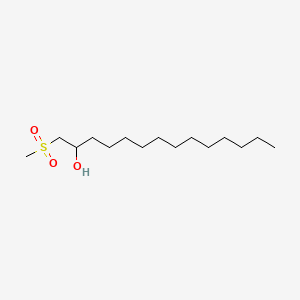
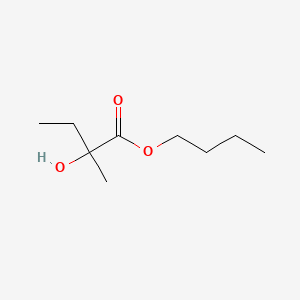

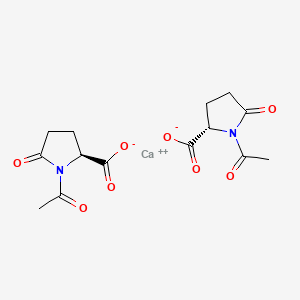
![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
